molecular formula C₂₀H₃₆NO₁₅ B1139678 Lewis A Trisaccharide CAS No. 56570-03-7

Lewis A Trisaccharide

カタログ番号 B1139678
CAS番号: 56570-03-7
分子量: 529.49
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lewis A Trisaccharide is a fucosyloligosaccharide found in human milk and colostrum . It is also present on the surface of erythrocytes and is a tumor-related antigen . The Lewis A unit, {β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc}, is found on the surface of erythrocytes .


Molecular Structure Analysis

The Lewis A Trisaccharide is composed of three monosaccharides: galactose, fucose, and N-acetylgalactosamine . These are linked together with a beta (1→4) linkage . A study using molecular dynamics simulation with the AMBER10 program package was conducted to study the dynamic behavior of the Lewis A Trisaccharide .


Physical And Chemical Properties Analysis

The Lewis A Trisaccharide has a molecular weight of 529.49 . It is a solid substance that is used as an analytical standard, enzyme substrate, in blood group typing, and antibody binding assays .

科学的研究の応用

Inhibition of Carcinoma Growth

The Lewis A (Le a) trisaccharide is a carbohydrate ligand for a mannose binding protein that shows potent inhibitory activity against carcinoma growth . This has been particularly observed in the case of human colorectal carcinoma cells .

Antigen of the Lewis Blood Group

The Lewis A (Le a) trisaccharide is a component of glycolipids that have been identified as antigens of the Lewis blood group . This makes it significant in the field of immunology and transfusion medicine.

Component of N-linked Glycoproteins

N-linked glycoproteins with Lewis A tandem repeats have been isolated from the SW1116 human colorectal carcinoma cell line . These glycoproteins play a crucial role in various biological processes, including cell-cell interaction, immune response, and pathogen recognition.

Synthesis of Tandem Repeats

The Lewis A unit can be synthesized and easily converted to an acceptor and donor in high yields . The stereoselective assembly of the hexasaccharide and dodecasaccharide as the Lewis A tandem repeat framework has been achieved .

Agricultural Applications

Alginate lyase AlyC7 from Vibrio sp. C42, characterized as a trisaccharide-producing lyase, has been used in agricultural applications . The prepared alginate oligosaccharides (AOS) at 20 μg/mL increased the root length of lettuce, tomato, wheat, and maize .

Targeting Human Dendritic Cells

Liposomes bearing the Lewis X trisaccharide on the surface have been found to efficiently target human dendritic cells . This has potential applications in the field of immunotherapy and vaccine development.

作用機序

Target of Action

The primary targets of Lewis A Trisaccharide, also known as the Lewis antigen (Le), are certain eukaryotic and prokaryotic cells . The Lewis antigen is a series of α1→3/α1→4 fucosylated oligosaccharide epitopes derived from the Galβ1→3/1→4GlcNAcβ1→R carbohydrate backbone . It has been identified on the surface of these cells .

Mode of Action

It is known that the α1→3 or α1→4 fucose in lewis glyco-epitopes is attached to the glcnac residue . This interaction with its targets leads to various changes in the cells.

Biochemical Pathways

It is known that lewis epitopes have been implicated in the regulation of cell biological events, such as cell signaling, growth, apoptosis, adhesion, and migration .

Pharmacokinetics

It is known that lewis antigens are mainly synthesized in epithelial cells and the digestive system .

Result of Action

The molecular and cellular effects of Lewis A Trisaccharide’s action are diverse. Some Lewis epitopes have been recognized as tumor markers and are being used in the clinical diagnosis and prognosis of certain cancers . They have also been found to be involved in the pathogenesis of stomach disorders and embryo development .

Action Environment

The action, efficacy, and stability of Lewis A Trisaccharide can be influenced by various environmental factors. For instance, Lewis antigens can exist in various tissues in the form of free oligosaccharides or protein conjugates . Furthermore, the expression of these antigens on epithelial tumors is associated with tumor progression, metastatic spread, and poor prognosis, as well as the potential for immune evasion .

将来の方向性

The field of glycobiology, which includes the study of substances like the Lewis A Trisaccharide, is poised for a boom in drug development . Glycobiology has already produced several drugs that have improved human health or are currently being translated to the clinic . The lessons learned from these approaches are paving the way for future glycobiology-focused therapeutics .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Lewis A trisaccharide can be achieved through a convergent approach, where three monosaccharide units are synthesized separately and then joined together in the final step.", "Starting Materials": [ "D-glucose", "D-galactose", "N-acetyl-D-glucosamine", "Protecting groups", "Activating agents", "Solvents" ], "Reaction": [ { "Step 1": "Synthesis of the first monosaccharide unit (D-glucose)", "Reaction": "Protect the hydroxyl groups of D-glucose with appropriate protecting groups. Activate the anomeric carbon with an activating agent such as trifluoromethanesulfonic anhydride (Tf2O) and react with a suitable leaving group to form the desired glycoside." }, { "Step 2": "Synthesis of the second monosaccharide unit (D-galactose)", "Reaction": "Protect the hydroxyl groups of D-galactose with appropriate protecting groups. Activate the anomeric carbon with an activating agent such as Tf2O and react with a suitable leaving group to form the desired glycoside." }, { "Step 3": "Synthesis of the third monosaccharide unit (N-acetyl-D-glucosamine)", "Reaction": "Protect the hydroxyl and amine groups of N-acetyl-D-glucosamine with appropriate protecting groups. Activate the anomeric carbon with an activating agent such as Tf2O and react with a suitable leaving group to form the desired glycoside." }, { "Step 4": "Coupling of the three monosaccharide units", "Reaction": "Remove the protecting groups from the three monosaccharide units and activate the anomeric carbon of the first monosaccharide unit with an activating agent such as silver triflate (AgOTf). React the activated first monosaccharide unit with the hydroxyl group of the second monosaccharide unit to form a disaccharide. Repeat the process to attach the third monosaccharide unit to the disaccharide to form the desired Lewis A trisaccharide." } ] }

CAS番号

56570-03-7

製品名

Lewis A Trisaccharide

分子式

C₂₀H₃₆NO₁₅

分子量

529.49

同義語

2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-3-O-(b-D-galactopyranosyl)-D-_x000B_glucopyranose, Gal1-b-3[Fuc1-α-4]GlcNAc

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。